molecular formula C15H13ClN2O B2685841 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole CAS No. 939677-20-0

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Cat. No.: B2685841
CAS No.: 939677-20-0
M. Wt: 272.73
InChI Key: WYFOFDDRXJEHRU-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a synthetic compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is characterized by its unique structure, which includes an indazole ring and a chlorophenoxyethyl group.

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial production methods for this compound may involve large-scale chemical synthesis using similar coupling reactions, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole can be compared with other similar compounds, such as:

  • 1-[2-(4-chlorophenoxy)ethyl]azepane
  • 2,4-Dichlorophenoxyacetic acid
  • Clofibrate

These compounds share structural similarities but differ in their specific functional groups and applications For example, 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, while Clofibrate is used as a lipid-lowering agent

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFOFDDRXJEHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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